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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568

An In-depth Analysis of a Dual Inhibitor of IGF-1R
and PISP4Ka

Foreword: This document provides a comprehensive technical overview of I-OMe-Tyrphostin
AG 538, a potent small molecule inhibitor. It is intended for researchers, scientists, and drug
development professionals interested in its mechanism of action, biochemical properties, and
experimental applications. This guide consolidates key data, outlines detailed experimental
protocols, and visualizes relevant biological pathways and workflows.

Core Compound Properties

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a synthetic derivative of
tyrphostin, a class of compounds known for their ability to inhibit protein tyrosine kinases. It has
been identified as a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and as
an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase a (PI5P4Ka).[1][2][3]
[4] Its chemical and physical properties are summarized in the table below.
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Property Value

) a-Cyano-(3-methoxy-4-hydroxy-5-
Systematic Name ] ] )
iodocinnamoyl)-(3',4'-dihydroxyphenyl)ketone[5]

Synonyms [-OMe-AG 538, I-OMe Tyrphostin AG-538[5][6]
Molecular Formula C17H12INOs[5][6]

Molecular Weight 437.19 g/mol [5][7]

CAS Number 1094048-77-7[7]

Appearance Solid[7]

Solubility Soluble in DMSO (=10 mg/mL)[6][7]

Storage Temperature -20°C[7]

Mechanism of Action and Biological Targets

I-OMe-Tyrphostin AG 538 exhibits a dual inhibitory activity against two key enzymes involved
in cell signaling and cancer progression:

« Insulin-like Growth Factor-1 Receptor (IGF-1R): It acts as a specific, substrate-competitive
inhibitor of the IGF-1R tyrosine kinase. This means it competes with the protein substrate for
binding to the kinase domain, rather than competing with ATP. This mode of inhibition can
offer a higher degree of selectivity.

» Phosphatidylinositol-5-Phosphate 4-Kinase a (PI5P4Ka): It is an ATP-competitive inhibitor of
PI5P4Ka.[1][2]

The inhibitory activities of I-OMe-Tyrphostin AG 538 are summarized in the following table.

Target Inhibition Type ICs0
IGF-1R Substrate-Competitive 3.4 uM
PI5P4Ka ATP-Competitive 1 uM[1][2]
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By inhibiting IGF-1R, I-OMe-Tyrphostin AG 538 blocks downstream signaling pathways,
including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation,
survival, and differentiation.[1] This inhibition of IGF-1R-mediated signaling has been shown to
be preferentially cytotoxic to pancreatic cancer cells (PANC-1) under nutrient-deprived
conditions, a state that mimics the tumor microenvironment.[1][8]

Signaling Pathways

The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by I-
OMe-Tyrphostin AG 538.
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IGF-1R signaling pathway and I-OMe-Tyrphostin AG 538 inhibition.
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Experimental Data
In Vitro Cytotoxicity

I-OMe-Tyrphostin AG 538 has demonstrated preferential cytotoxicity against PANC-1 human
pancreatic cancer cells in nutrient-deprived medium.[1] While specific dose-response data with
corresponding cell viability percentages are not readily available in the reviewed literature, the
concentration range for these cytotoxic effects is reported to be between 0.1 and 1000 uM over
a 24-hour incubation period.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of I-OMe-
Tyrphostin AG 538.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro inhibitory activity of -OMe-Tyrphostin AG 538
against IGF-1R.
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Prepare Reagents:
- IGF-1R Enzyme
- Kinase Buffer
- Substrate
- ATP
- |-OMe-Tyrphostin AG 538

Add I-OMe-Tyrphostin AG 538
(or DMSO control) to wells

Add IGF-1R enzyme

Initiate reaction by adding
substrate and ATP mixture

Incubate at room temperature

Add ADP-Glo™ Reagent
to stop reaction and deplete ATP

Incubate for 40 minutes

Add Kinase Detection Reagent

Incubate for 30 minutes

Measure luminescence

Analyze data and
calculate ICso

Click to download full resolution via product page

Workflow for an in vitro IGF-1R kinase assay.
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Materials:

Recombinant human IGF-1R

Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

Poly(Glu,Tyr) 4:1 peptide substrate

ATP

I-OMe-Tyrphostin AG 538 stock solution in DMSO

ADP-GIlo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of I-OMe-Tyrphostin AG 538 in kinase buffer.

Add 5 pL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

Add 10 pL of a solution containing the IGF-1R enzyme and the peptide substrate in kinase
buffer to each well.

Initiate the kinase reaction by adding 10 pL of ATP solution in kinase buffer to each well.

Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 25 pL of ADP-Glo™
Reagent to each well.

Incubate the plate at room temperature for 40 minutes.

Add 50 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal.

Incubate the plate at room temperature for 30 minutes.
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e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of the compound and determine the
ICso value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of I-OMe-Tyrphostin AG 538 on PANC-1
cells.

Materials:

e PANC-1 cells

e Complete growth medium (e.g., DMEM with 10% FBS)

e Nutrient-deprived medium (e.g., glucose-free DMEM)

e |-OMe-Tyrphostin AG 538 stock solution in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or acidic isopropanol)

o 96-well cell culture plates

Procedure:

o Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow
them to adhere overnight.

* Remove the complete growth medium and wash the cells with PBS.

» Replace the medium with either complete or nutrient-deprived medium containing serial
dilutions of I-OMe-Tyrphostin AG 538. Include a vehicle control (DMSO).

e |ncubate the cells for 24-72 hours.

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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e Remove the medium and add 150 pL of solubilization solution to each well to dissolve the

formazan crystals.
» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for IGF-1R Pathway Inhibition

This protocol is to detect the inhibition of IGF-1R and downstream signaling molecules (Akt,
ERK) phosphorylation.
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Culture PANC-1 cells

Serum-starve cells

Treat with I-OMe-Tyrphostin AG 538

Lyse cells and collect protein

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to membrane

Block membrane

Incubate with primary antibodies
(p-IGF-1R, p-Akt, p-ERK, total proteins)

Incubate with HRP-conjugated
secondary antibody

Detect with chemiluminescence

Analyze band intensity

Click to download full resolution via product page

Workflow for Western Blot analysis.
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Materials:

PANC-1 cells

Serum-free medium

I-OMe-Tyrphostin AG 538

IGF-1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-
ERK, total ERK, and a loading control (e.g., B-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Culture PANC-1 cells to 70-80% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of I-OMe-Tyrphostin AG 538 for 1-2 hours.

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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 Clarify the lysates by centrifugation and determine the protein concentration of the
supernatants.

o Denature the protein samples by boiling in Laemmli buffer.

e Separate equal amounts of protein by SDS-PAGE.

o Transfer the separated proteins to a membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again with TBST.
» Detect the protein bands using a chemiluminescent substrate and an imaging system.

» Quantify the band intensities to determine the effect of the inhibitor on protein
phosphorylation.

Conclusion

I-OMe-Tyrphostin AG 538 is a valuable research tool for studying the roles of IGF-1R and
PI5P4Ka in cellular processes, particularly in the context of cancer. Its dual inhibitory
mechanism and preferential cytotoxicity in nutrient-deprived conditions make it an interesting
candidate for further investigation in cancer research and drug development. The protocols and
data presented in this guide provide a solid foundation for researchers to design and execute
experiments utilizing this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19166817/
https://pubmed.ncbi.nlm.nih.gov/19166817/
https://pubmed.ncbi.nlm.nih.gov/15050914/
https://pubmed.ncbi.nlm.nih.gov/15050914/
https://pubmed.ncbi.nlm.nih.gov/15050914/
https://www.researchgate.net/figure/A-Cell-viability-assay-of-PANC-1-cells-treated-with-different-concentrations-of_fig1_372737756
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314877/
https://mhlw-grants.niph.go.jp/system/files/2009/093041/200924025B/200924025B0019.pdf
https://www.researchgate.net/figure/FACS-analyses-of-PANC-1-cells-deprived-of-nutrients-and-treated-with-LY294002-and_fig7_12241362
https://pmc.ncbi.nlm.nih.gov/articles/PMC7864064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7864064/
https://www.cnreagent.com/s/sv12763.html
https://www.benchchem.com/product/b1234568#what-is-i-ome-tyrphostin-ag-538
https://www.benchchem.com/product/b1234568#what-is-i-ome-tyrphostin-ag-538
https://www.benchchem.com/product/b1234568#what-is-i-ome-tyrphostin-ag-538
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1234568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

